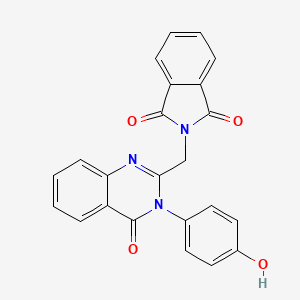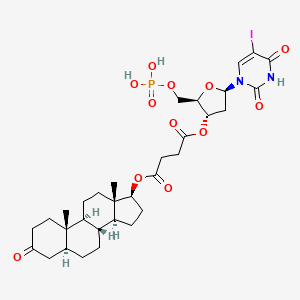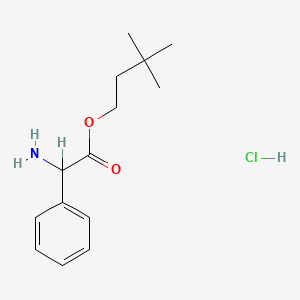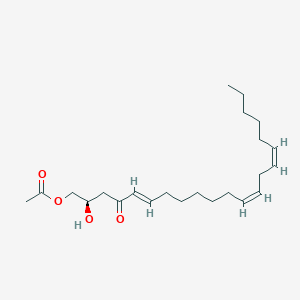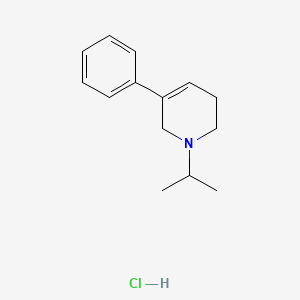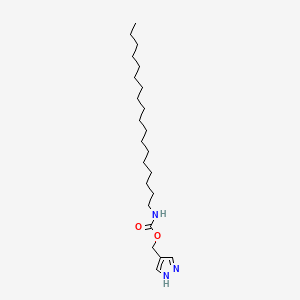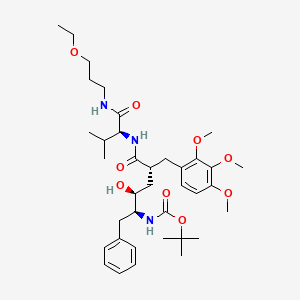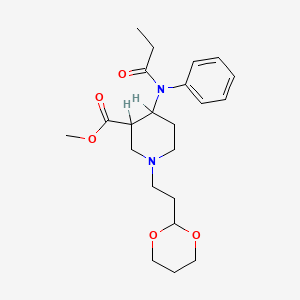
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride is a complex organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethanolamine under high temperature and pressure.
Introduction of the ethoxyphenyl group: This step might involve the reaction of piperazine with 2-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide.
Formation of the spiro compound: The spiro compound can be synthesized by reacting the intermediate with 5-methyl-1,4-dioxaspiro(5.5)undecane under acidic conditions.
Formation of the monohydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the spiro compound, potentially leading to the opening of the dioxaspiro ring.
Substitution: The piperazine ring can undergo substitution reactions, particularly nucleophilic substitutions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could lead to ring-opened derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders, infections, and cancer.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors, enzymes, or ion channels. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter activity in the brain. The specific pathways involved depend on the particular structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(2-chlorophenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
- Piperazine, 1-(2-methoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride
Uniqueness
The unique combination of the ethoxyphenyl group and the spiro compound in Piperazine, 1-(2-ethoxyphenyl)-4-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-, monohydrochloride may confer distinct pharmacological properties, such as enhanced binding affinity to specific receptors or improved metabolic stability.
Eigenschaften
CAS-Nummer |
97306-30-4 |
|---|---|
Molekularformel |
C23H37ClN2O3 |
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
1-(2-ethoxyphenyl)-4-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C23H36N2O3.ClH/c1-3-26-22-10-6-5-9-21(22)25-15-13-24(14-16-25)17-20-18-27-23(19(2)28-20)11-7-4-8-12-23;/h5-6,9-10,19-20H,3-4,7-8,11-18H2,1-2H3;1H |
InChI-Schlüssel |
JDCYGCYRYDBEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3COC4(CCCCC4)C(O3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


